tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-5-4-8-9(14)6-13-7-10(8)15/h6-7,15H,4-5H2,1-3H3 |
InChI Key |
XHTXISJZFDHGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=NC=C21)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. Subsequent reduction of the aldehyde group with sodium borohydride in methanol yields an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Cancer Therapeutics
- Research indicates that derivatives of pyrrolo[2,3-b]pyridine class compounds exhibit significant inhibition against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in oncology.
-
Kinase Inhibition
- Interaction studies have focused on the binding affinity of tert-butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate to target proteins such as FGFRs and other kinases. These studies help elucidate the mechanism of action and predict the therapeutic efficacy of the compound in biological systems.
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activity or altered pharmacokinetic properties. The compound's synthesis typically involves multi-step organic reactions that can be tailored to produce various derivatives with specific functionalities .
Case Study 1: FGFR Inhibition
A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited FGFR activity in vitro. The compound was shown to reduce cell viability in cancer cell lines expressing high levels of FGFRs by inducing apoptosis through a caspase-dependent pathway.
Case Study 2: Synthesis and Modification
Another research article detailed the synthesis of this compound through a multi-step reaction involving cyclization and functional group modifications. The study highlighted how variations in the synthetic route could lead to derivatives with enhanced solubility and bioactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key analogs include:
*Estimated based on structural similarity.
Key Observations:
- Saturation : Octahydro derivatives (e.g., QE-5026) exhibit improved stability but reduced aromaticity, altering reactivity .
- Biological Activity: Pyrrolo-isoquinoline derivatives () show cytotoxic effects, suggesting that the target compound’s bioactivity may depend on substituent positioning and ring system .
Physicochemical Properties
- Solubility : The 4-hydroxy group may enhance aqueous solubility compared to methoxy or halogenated analogs.
- Stability : tert-Butyl carbamate groups generally improve stability under acidic conditions (common in Boc-protected compounds). However, the hydroxy group could increase susceptibility to oxidation .
Biological Activity
tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS: 1354454-93-5) is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
- IUPAC Name : tert-butyl 4-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- SMILES : CC(C)(C)OC(=O)N1CCC2=C1C=NC=C2O
| Property | Value |
|---|---|
| CAS Number | 1354454-93-5 |
| Purity | 97% |
| Catalog ID | S80718 |
Antimicrobial Activity
Research indicates that pyrrole derivatives, including this compound, exhibit promising antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives showing minimal inhibitory concentrations (MIC) comparable to established antibiotics like levofloxacin .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Pyrrole derivatives have been synthesized that demonstrate cytotoxic effects on cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. Specific studies have shown that pyrrole-based compounds can target multiple pathways involved in cancer progression .
Neurological Effects
Pyrrole derivatives are also being investigated for their neuropharmacological effects. Some studies suggest that these compounds may act as anxiolytics or antipsychotics due to their ability to modulate neurotransmitter systems. This is particularly relevant in the context of developing new treatments for psychiatric disorders .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Some derivatives may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and anxiety.
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of pyrrole derivatives for their antimicrobial efficacy against ESKAPE pathogens. The findings indicated that certain derivatives exhibited potent antibacterial activity with MIC values lower than those of standard antibiotics. The study concluded that these compounds could serve as lead candidates for further development into new antimicrobial agents .
Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of pyrrole derivatives, researchers found that specific compounds induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .
Q & A
Q. What synthetic routes are recommended for preparing tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate?
- Methodological Answer : The compound can be synthesized using Boc-protection strategies under mild conditions. For example, a similar pyrrolo-pyridine derivative was synthesized using dichloromethane as a solvent, triethylamine as a base, and DMAP as a catalyst at 0–20°C . Purification via silica gel column chromatography with ethyl acetate/hexane gradients is effective for isolating intermediates . Ensure reaction progress is monitored via TLC or HPLC to optimize yield and purity.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (≥98% purity threshold) for quantitative purity assessment .
- NMR (1H and 13C) to confirm proton and carbon environments, especially the tert-butyl group (δ ~1.4 ppm) and pyrrolo-pyridine backbone .
- Mass spectrometry (MS) for molecular ion verification (e.g., [M+H]+ or [M+Na]+) .
- Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for related piperidine-carboxylate derivatives .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Respiratory/eye protection : Use fume hoods, safety goggles, and face shields to avoid inhalation or contact with dust .
- Gloves : Nitrile or neoprene gloves are recommended to prevent skin absorption .
- First aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention immediately .
- Storage : Keep in a cool, dry place (<4°C) under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve conflicting solubility data reported in different studies?
- Methodological Answer : Perform systematic solubility tests in varied solvents (e.g., DMSO, ethanol, dichloromethane) using standardized protocols (e.g., shake-flask method at 25°C). Compare results with computational predictions (e.g., LogS values from ACD/Labs or PubChem) . Contradictions may arise from polymorphic forms; characterize solid-state variations via PXRD or DSC .
Q. What strategies optimize Boc protection/deprotection in pyrrolo-pyridine systems?
- Methodological Answer :
- Protection : Use Boc anhydride in THF with DMAP catalysis at 0°C to minimize side reactions .
- Deprotection : Test TFA in dichloromethane (1:4 v/v) or HCl in dioxane (4M) under nitrogen. Monitor reaction completion via IR spectroscopy (disappearance of Boc carbonyl peak at ~1750 cm⁻¹) .
- Troubleshooting : If deprotection fails, consider microwave-assisted methods (e.g., 50°C, 30 min) .
Q. How to address discrepancies in reported melting points for similar compounds?
- Methodological Answer :
- Purity verification : Re-crystallize the compound from ethanol/water and re-measure melting points using a calibrated apparatus .
- Polymorphism screening : Perform solvent-drop grinding with 5–10 solvents to identify stable polymorphs .
- Cross-validate : Compare data with structurally analogous compounds (e.g., tert-butyl piperidine-carboxylates, which typically melt at 91–93°C) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model transition states for SN2 reactions at the pyrrolo-pyridine nitrogen. Optimize geometries at the B3LYP/6-31G(d) level .
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
- Validate experimentally : Correlate computational predictions with kinetic studies using HPLC monitoring .
Q. How to design a stability study under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in buffers (pH 2–12) at 40°C, 60°C, and 25°C (control). Sample aliquots at 0, 1, 2, and 4 weeks.
- Analytical methods : Quantify degradation products via UPLC-MS. Focus on hydrolytic cleavage of the Boc group (expected t1/2 ~14 days at pH 7.4) .
- Statistical analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C .
Q. How to troubleshoot low yields in coupling reactions involving this compound?
- Methodological Answer :
- Catalyst screening : Test Pd(PPh3)4, CuI, or NiCl2 in Suzuki-Miyaura couplings. Optimize ligand-to-metal ratios (e.g., 1:1 to 1:3) .
- Solvent effects : Compare DMF, THF, and toluene. Add molecular sieves to scavenge water in moisture-sensitive reactions .
- Microwave assistance : Run reactions at 100°C for 10–20 min to enhance kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
